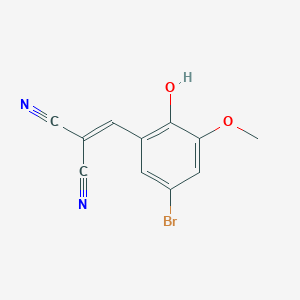
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile is an organic compound with a complex structure that includes bromine, hydroxyl, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile typically involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 5-bromo-2-hydroxy-3-methoxybenzylamine.
Substitution: Formation of 5-azido-2-hydroxy-3-methoxybenzylidenepropanedinitrile or 5-thio-2-hydroxy-3-methoxybenzylidenepropanedinitrile.
Aplicaciones Científicas De Investigación
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzoic acid
- 5-Bromo-2-hydroxy-3-methoxybenzylamine
Uniqueness
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile is unique due to the presence of both nitrile and bromine functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C11H7BrN2O2 |
|---|---|
Peso molecular |
279.09 g/mol |
Nombre IUPAC |
2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H7BrN2O2/c1-16-10-4-9(12)3-8(11(10)15)2-7(5-13)6-14/h2-4,15H,1H3 |
Clave InChI |
NJHVFOUBFOTSKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)C=C(C#N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















